![molecular formula C7H5N3OS B6329208 Benzo[1,2,3]thiadiazole-5-carboxylic acid amide CAS No. 283596-63-4](/img/structure/B6329208.png)

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

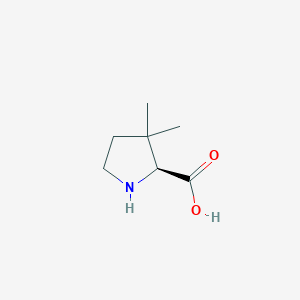

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is a derivative of 1,2,3-Benzothiadiazole . 1,2,3-Benzothiadiazole is a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole . It is a colorless solid and is soluble in organic solvents .

Molecular Structure Analysis

The molecule of 1,2,3-Benzothiadiazole is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .Chemical Reactions Analysis

1,2,3-Benzothiadiazole is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt . It is much less nucleophilic than naphthalene .Physical And Chemical Properties Analysis

1,2,3-Benzothiadiazole has a molar mass of 136.17 g·mol −1. It appears as a colorless solid and has a density of 1.499 g/cm 3 . Its melting point is 36–37 °C (97–99 °F; 309–310 K) and boiling point is 220.5 °C (428.9 °F; 493.6 K) .Scientific Research Applications

Antimicrobial Activity

Benzo[1,2,3]thiadiazole derivatives have been studied for their potential as antimicrobial agents. They exhibit significant activity against Gram-positive bacteria, which is crucial given the rise of antibiotic-resistant strains. The synthesis and evaluation of these compounds can lead to the development of new antibiotics that could be effective against resistant pathogens .

Medicinal Chemistry

Thiadiazole rings, such as those found in Benzo[1,2,3]thiadiazole-5-carboxylic acid amide, are present in many biologically active compounds. They have been associated with a wide range of medicinal properties, including antitumor, neuroprotective, and antiviral activities. This makes them valuable scaffolds in drug design and development .

Organic Electronics

Benzo[1,2,3]thiadiazole derivatives are promising components for organic electronics, particularly in the synthesis of OLEDs and organic solar cells. Their electron-withdrawing properties can be harnessed to improve the efficiency and stability of these devices .

Optical Devices

The electron-rich nature of thiadiazole derivatives makes them suitable for use in optical devices. They can be used in the synthesis of components that require specific light-absorbing or emitting properties, which is essential for the development of advanced optical materials .

Plant Disease Resistance

Compounds like Benzo[1,2,3]thiadiazole-5-carboxylic acid amide have been shown to activate resistance in plants against a spectrum of pathogens, including viruses, fungi, and bacteria. This application is particularly relevant for enhancing crop protection and sustainability in agriculture .

Antitumor Activity

Research has indicated that thiadiazole derivatives can exhibit antitumor and cytotoxic activities. This opens up possibilities for these compounds to be used in cancer therapy, either as standalone treatments or in combination with other chemotherapeutic agents .

Synthesis of Heterocyclic Compounds

The thiadiazole ring is a key feature in the synthesis of novel heterocyclic compounds. These structures are important in the development of new drugs and materials with diverse biological and chemical properties .

Antioxidant Properties

Thiadiazole derivatives are also being explored for their antioxidant properties. Antioxidants are vital in combating oxidative stress in the body, which can lead to various chronic diseases. Thus, Benzo[1,2,3]thiadiazole-5-carboxylic acid amide could play a role in the development of new antioxidant therapies .

Mechanism of Action

Target of Action

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is a derivative of the benzo[1,2,3]thiadiazole (BTZ) motif . The BTZ motif has been extensively researched for its use in photovoltaics and as fluorescent sensors . .

Mode of Action

It is known that btz-based compounds can induce systemic acquired resistance (sar) in plants . SAR is a defense mechanism of plants against a broad range of pathogens and can be induced by synthetic molecules like BTZ .

Biochemical Pathways

The induction of SAR is associated with increases in salicylic acid (SA) accumulation and the expression of defense marker genes . These include phenylalanine ammonia-lyase (PAL), the pathogenesis-related (PR) protein family, and non-expressor of PR genes (NPR1) . Various types of pathogens and pests induce plant responses by activating signaling pathways associated with SA, jasmonic acid (JA), and ethylene (ET) .

Pharmacokinetics

It is known that the btz motif is soluble in organic solvents , which may influence its bioavailability.

Result of Action

The application of BTZ and its derivatives, including benzo[1,2,3]thiadiazole-5-carboxylic acid amide, induces increased expression of marker genes of both the SA- and JA-mediated pathways . This suggests that these compounds may have a significant impact on the plant’s defense mechanisms against pathogens.

Action Environment

It is known that the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .

properties

IUPAC Name |

1,2,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUCOAVBJNKLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)N=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.